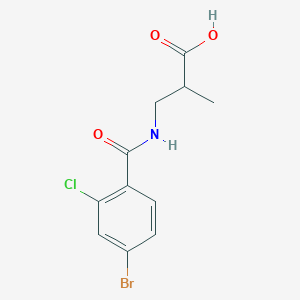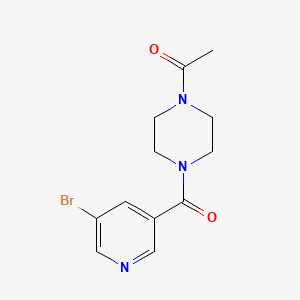
Potassium 2-carboxy-4,6-diiodophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-carboxy-4,6-diiodophenolate is a chemical compound with the molecular formula C7H3I2KO3 It is known for its unique structure, which includes two iodine atoms and a carboxylate group attached to a phenolate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-carboxy-4,6-diiodophenolate can be synthesized through a series of chemical reactions involving the iodination of phenol derivatives followed by carboxylation. The typical synthetic route involves the following steps:
Iodination: Phenol is treated with iodine and an oxidizing agent to introduce iodine atoms at the 4 and 6 positions of the phenol ring.
Carboxylation: The diiodophenol is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate group at the 2 position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-carboxy-4,6-diiodophenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium 2-carboxy-4,6-diiodophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of potassium 2-carboxy-4,6-diiodophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-carboxy-4,6-dibromophenolate: Similar structure but with bromine atoms instead of iodine.
Potassium 2-carboxy-4,6-dichlorophenolate: Contains chlorine atoms instead of iodine.
Potassium 2-carboxy-4,6-difluorophenolate: Contains fluorine atoms instead of iodine.
Uniqueness
Potassium 2-carboxy-4,6-diiodophenolate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These properties make it particularly useful in specific applications where iodine’s characteristics are advantageous.
Propiedades
Fórmula molecular |
C7H3I2KO3 |
|---|---|
Peso molecular |
428.00 g/mol |
Nombre IUPAC |
potassium;2-carboxy-4,6-diiodophenolate |
InChI |
InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |
Clave InChI |
SNHIVWOGVZUVLO-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)[O-])I)I.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)






![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)

